molecular formula C14H15N3O B2477266 3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one CAS No. 1825453-28-8

3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one

Cat. No. B2477266
CAS RN: 1825453-28-8
M. Wt: 241.294
InChI Key: SMNMJUBZJPYATL-UHFFFAOYSA-N
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Description

“3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one” is a chemical compound . It belongs to the class of compounds known as quinazolinones, which are considered significant due to their diverse range of biological properties .


Synthesis Analysis

Quinazolinones can be synthesized using various methods. One common approach involves the use of a tandem microwave-assisted green process . Another efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is known for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, they can be photo-active towards plasmid DNA under UVB and UVA irradiation . The reactivity of quinazolinones can be influenced by various factors such as the presence of substituents and the reaction conditions .

Future Directions

The future directions in the research of “3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one” and related compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in fields such as medicine and agriculture .

properties

IUPAC Name

3-methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-4-9-16(2)10-13-15-12-8-6-5-7-11(12)14(18)17(13)3/h1,5-8H,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNMJUBZJPYATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)CN(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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